

Introduction: Characterizing 2,2,6-Trimethylheptane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,2,6-Trimethylheptane**

Cat. No.: **B12658229**

[Get Quote](#)

2,2,6-Trimethylheptane is a branched-chain alkane with the chemical formula C₁₀H₂₂ and a molecular weight of approximately 142.28 g/mol [1][2][3]. As an isomer of decane, its unique structural arrangement—featuring methyl groups at the second and sixth carbon positions—imparts distinct physical and chemical properties that are of significant interest in various scientific domains. In fields ranging from materials science to drug development, where it may be used as a non-polar solvent or a reference compound, a precise understanding of its physical characteristics is paramount. This guide provides a detailed examination of the density of **2,2,6-trimethylheptane**, the methodologies for its determination, and the underlying scientific principles that govern this fundamental property.

The molecular structure of **2,2,6-trimethylheptane** is key to understanding its physical behavior.

- IUPAC Name: **2,2,6-trimethylheptane**[2]
- CAS Number: 1190-83-6[2][3]
- SMILES: CC(C)CCCC(C)(C)C[1][2]

This branched structure prevents the efficient packing that is possible with its straight-chain counterpart, n-decane. This steric hindrance directly influences intermolecular van der Waals forces, which in turn affects physical properties like boiling point and density[4][5].

Section 1: Quantitative Density Data

The density of a substance is a fundamental physical property defined as its mass per unit volume. For liquids like **2,2,6-trimethylheptane**, it is a critical parameter for converting mass to volume, essential for accurate formulation, reaction stoichiometry, and quality control. Alkanes are notably less dense than water[4].

The density of **2,2,6-trimethylheptane** has been experimentally determined and is presented below. It is crucial to note that density is dependent on temperature; as temperature increases, the volume of the liquid typically expands, leading to a decrease in density.

Property	Value	Conditions	Source
Density	0.723 g/mL	Not specified, typically assumed to be at standard conditions (20°C or 25°C and 1 atm).	[1]

The National Institute of Standards and Technology (NIST) has compiled critically evaluated data showing the density of liquid **2,2,6-trimethylheptane** in equilibrium with its gas phase across a wide temperature range, from 168.2 K to 593.1 K[6]. Researchers requiring high-precision data for specific non-standard conditions should consult the NIST/TRC Web Thermo Tables for specific data points[3][6].

Section 2: The Causality of Density in Branched Alkanes

The observed density of **2,2,6-trimethylheptane** is a direct consequence of its molecular architecture and the resulting intermolecular forces.

The Influence of Molecular Structure

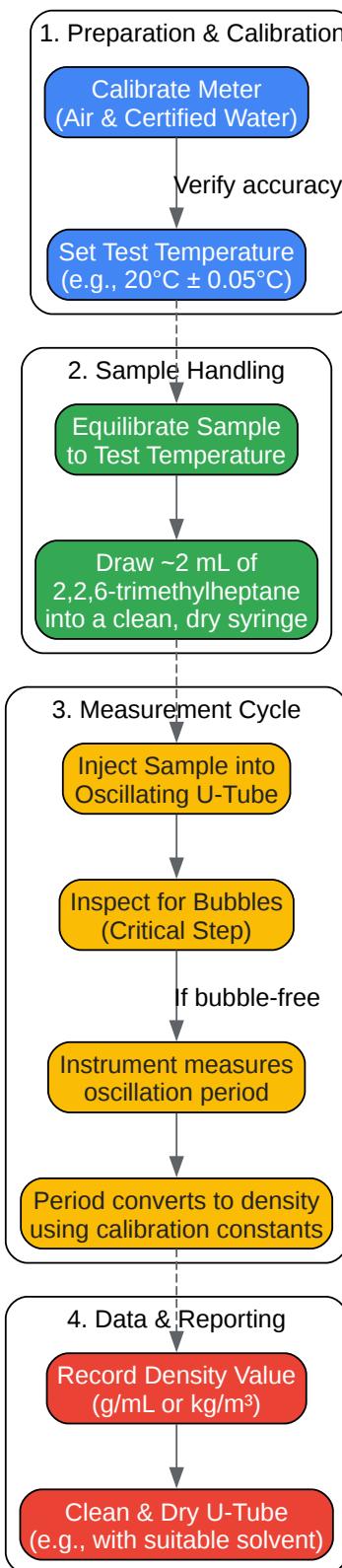
Compared to straight-chain alkanes, branched isomers generally exhibit lower boiling points and densities[4][5]. This phenomenon is attributable to two main factors:

- Reduced Surface Area: Branching creates a more compact, spherical molecular shape, which reduces the available surface area for intermolecular contact.

- Weaker van der Waals Forces: The primary intermolecular attractions in non-polar alkanes are London dispersion forces (a type of van der Waals force). The strength of these forces is proportional to the surface area of the molecule. By reducing the contact area, branching weakens these forces, making it easier for molecules to move past each other and resulting in a less dense packing in the liquid state[5].

The Effect of Temperature

As with most liquids, the density of **2,2,6-trimethylheptane** is inversely proportional to temperature. An increase in temperature enhances the kinetic energy of the molecules, causing them to vibrate and move more vigorously. This increased movement overcomes some of the intermolecular forces, leading to an expansion in volume and a corresponding decrease in density. This relationship is a critical consideration in any experimental or industrial process where precise volume or concentration is required.


Section 3: Authoritative Protocol for Density Measurement

To ensure accuracy, consistency, and traceability, the determination of density for liquid hydrocarbons like **2,2,6-trimethylheptane** should follow a standardized, self-validating protocol. The ASTM D4052: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter is the authoritative standard in the chemical and petroleum industries[7][8][9].

This method utilizes the oscillating U-tube principle, which offers high precision (repeatability better than ± 0.0001 g/cm³), requires a small sample volume (approx. 1-2 mL), and allows for rapid, automated measurements[7][9].

Experimental Workflow: ASTM D4052

The following diagram illustrates the logical workflow for determining the density of **2,2,6-trimethylheptane** using a digital density meter in accordance with ASTM D4052.

[Click to download full resolution via product page](#)

Caption: Workflow for density determination via ASTM D4052.

Step-by-Step Methodology

- Apparatus Preparation & Calibration:
 - Power on the digital density meter and allow it to stabilize.
 - Perform a two-point calibration check as per the instrument manufacturer's instructions. This is typically done using dry air and certified reference water at a known temperature. The instrument must meet the precision specifications outlined in the standard.
 - Set and maintain the target measurement temperature in the instrument's cell, for instance, 20°C. The temperature control must be stable to $\pm 0.05^\circ\text{C}$ [\[10\]](#).
- Sample Preparation:
 - Ensure the **2,2,6-trimethylheptane** sample is clear and free of any particulate matter or immiscible water.
 - Bring the sample to the measurement temperature to prevent the formation of bubbles upon injection into the cell.
- Measurement Procedure:
 - Using a clean, dry syringe, draw approximately 2 mL of the **2,2,6-trimethylheptane** sample.
 - Carefully inject the sample into the port of the oscillating U-tube. The injection must be slow and steady to avoid bubble formation, which would critically affect the mass in the tube and lead to erroneous results[\[8\]](#)[\[11\]](#).
 - Visually inspect the U-tube (if transparent) or use the instrument's automatic bubble detection feature to confirm the absence of bubbles[\[8\]](#)[\[11\]](#).
 - Allow the instrument reading to stabilize. The device measures the oscillation period of the U-tube; a higher mass results in a longer period.
 - The instrument's internal processor uses stored calibration constants to convert the measured oscillation period directly into a density value.

- Reporting and Cleaning:
 - Record the density to four or five decimal places, as specified by the required precision.
 - Following the measurement, thoroughly clean the U-tube with an appropriate solvent (e.g., heptane or acetone) and dry it completely with a stream of air or nitrogen to prepare for the next sample.

Section 4: Safety & Handling Considerations

As a flammable and potentially hazardous chemical, proper handling of **2,2,6-trimethylheptane** is essential. Safety Data Sheets (SDS) indicate that this compound is a flammable liquid (Category 3) and an aspiration hazard (Category 1)[12][13].

- Fire Hazard: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment and non-sparking tools[13][14].
- Aspiration Toxicity: If swallowed, the substance may enter the airways and be fatal. Do NOT induce vomiting[12].
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles, and appropriate lab clothing to prevent skin and eye contact[15].
- Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors[15].

Conclusion

The density of **2,2,6-trimethylheptane**, a key physical parameter, is authoritatively cited as 0.723 g/mL under standard conditions. This value is a direct result of its branched molecular structure, which limits intermolecular packing efficiency compared to its linear isomers. For researchers and professionals requiring the highest degree of accuracy, the ASTM D4052 standard provides a robust and validated methodology for its experimental determination. A comprehensive understanding of both the quantitative value of density and the scientific principles governing it is indispensable for the effective and safe application of **2,2,6-trimethylheptane** in a scientific setting.

References

- eralytics. (n.d.). ASTM D4052.
- ANSI Webstore. (n.d.). ASTM D4052-22: Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
- Stenutz, R. (n.d.). **2,2,6-trimethylheptane**.
- Savant Labs. (n.d.). ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter.
- Ayalytical. (n.d.). ASTM D4052 | ASTM Vapor Pressure of Petroleum Products.
- NIST/TRC. (n.d.). **2,2,6-trimethylheptane** -- Critically Evaluated Thermophysical Property Data. NIST/TRC Web Thermo Tables (WTT).
- OpenOChem Learn. (n.d.). Physical Properties of Alkanes.
- National Center for Biotechnology Information. (n.d.). **2,2,6-Trimethylheptane**. PubChem Compound Database.
- National Center for Biotechnology Information. (n.d.). 2,4,6-Trimethylheptane. PubChem Compound Database.
- Cheméo. (n.d.). Chemical Properties of Heptane, 2,2,6-trimethyl- (CAS 1190-83-6).
- Tobler, F. C. (1998). Correlation of the Density of the Liquid Phase of Pure n-Alkanes with Temperature and Vapor Pressure. Industrial & Engineering Chemistry Research, 37(7), 2565-2570. [Link]
- Carl ROTH. (n.d.). Safety Data Sheet: Dodecane (isomers) ≥97 %.
- National Center for Biotechnology Information. (n.d.). **4-Ethyl-2,2,6-trimethylheptane**. PubChem Compound Database.
- ACS Publications. (n.d.). Pressure-Temperature-Liquid Density Relations of Pure Hydrocarbons. Industrial & Engineering Chemistry.
- gcsescience.com. (n.d.). The trends in the physical properties of the alkanes.
- NIST. (n.d.). Heptane, 2,2,6-trimethyl-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2024). 3.5: Properties of Alkanes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2,2,6-trimethylheptane [stenutz.eu]

- 2. 2,2,6-Trimethylheptane | C10H22 | CID 518457 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Heptane, 2,2,6-trimethyl- [webbook.nist.gov]
- 4. Physical Properties of Alkanes | OpenOChem Learn [learn.openochem.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2,2,6-trimethylheptane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 7. ASTM D4052 - eralytics [eralytics.com]
- 8. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 9. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]
- 10. ASTM D4052 | ASTM Vapor Pressure of Petroleum Products [ayalytical.com]
- 11. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. carlroth.com [carlroth.com]
- 14. fishersci.com [fishersci.com]
- 15. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: Characterizing 2,2,6-Trimethylheptane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12658229#2-2-6-trimethylheptane-density>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com